molecular formula C30H37NO8 B1681442 Sapintoxin d CAS No. 80998-07-8

Sapintoxin d

Cat. No. B1681442
CAS RN: 80998-07-8
M. Wt: 539.6 g/mol
InChI Key: UPAIGGMQTARRMN-CSSCWBSHSA-N
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Description

Sapintoxin D is a phorbol ester . It was identified as 12-0-[N-methylaminobenzoyl]-phorbol-13-acetate .


Synthesis Analysis

The synthesis of Sapintoxin D involves the coupling of unprotected N-methylanthranilic acid (1a) with alcohols under Steglich esterification conditions . This process paves the way for a straightforward synthesis of Sapintoxin D and a series of fluorescent bioprobes for drug targets of current biomedical relevance .


Molecular Structure Analysis

Sapintoxin D has a molecular formula of C30H37NO8 . Its exact mass is 539.25 and its molecular weight is 539.620 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Sapintoxin D .


Physical And Chemical Properties Analysis

Sapintoxin D has a molecular formula of C30H37NO8 . Its exact mass is 539.25 and its molecular weight is 539.620 . The elemental analysis shows that it contains Carbon (66.77%), Hydrogen (6.91%), Nitrogen (2.60%), and Oxygen (23.72%) .

Scientific Research Applications

Synthesis and Bioprobes

A study by Mainieri et al. (2007) revealed that sapintoxin D can be synthesized using unprotected N-methylanthranilic acid. This synthesis process facilitated the creation of fluorescent bioprobes for drug targets of biomedical relevance, such as Protein Kinase C (PKC), Transient Receptor Potential Melastatin 8 (TRPM8), and Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) (Mainieri et al., 2007).

Diosgenin Derivatives and Neurological Diseases

In the context of neurological diseases, a review by Cai et al. (2020) on diosgenin, a steroidal sapogenin closely related to sapintoxin D, discussed its usage in treating cancers, hyperlipidemia, inflammation, and infections. The review emphasized diosgenin's therapeutic mechanisms in neurological diseases, including Alzheimer's and Parkinson's disease, and explored its potential as a therapeutic agent for these disorders (Cai et al., 2020).

Atherosclerosis and Cardiovascular Diseases

A study by Yang et al. (2019) highlighted the effects of Akebia Saponin D, a compound structurally similar to sapintoxin D, in preventing atherosclerosis. This research demonstrated its anti-atherosclerotic activities, showing its potential as a therapeutic drug in atherosclerosis prevention (Yang et al., 2019).

Sapintoxin D in Autism Spectrum Disorder

Sapropterin, a synthetic form of tetrahydrobiopterin with similarities to sapintoxin D, was investigated by Frye et al. (2013) for its effects in treating Autism Spectrum Disorder (ASD). The study found improvements in language, social function, behavior, and metabolic pathways, indicating its potential therapeutic use in ASD (Frye et al., 2013).

Saponins in Cardiovascular Diseases

Liu et al. (2014) reviewed the therapeutic opportunities of saponins, like sapintoxin D, in cardiovascular diseases. The review covered the structures of major saponin types and their effects on the cardiovascular system, discussing their clinical applications and potential as therapeutic agents (Liu et al., 2014).

Saponin Surfactants in Drug Delivery

Liao et al. (2021) explored the role of saponins as natural biosurfactants in drug delivery systems. They discussed the potential of saponins to improve solubility and bioavailability of drugs, offering a novel concept for drug delivery systems (Liao et al., 2021).

Safety And Hazards

The specific safety and hazards associated with Sapintoxin D are not explicitly mentioned in the search results .

Future Directions

Sapintoxin D has been found to have significant anti-HIV activity . This suggests potential future directions in the development of anti-HIV drugs. Additionally, the development of Sapintoxin D fluorescent bioprobes for drug targets of current biomedical relevance indicates potential applications in biomedical research .

properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAIGGMQTARRMN-CSSCWBSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001692
Record name 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sapintoxin d

CAS RN

80998-07-8
Record name Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80998-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapintoxin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080998078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sapintoxin� D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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